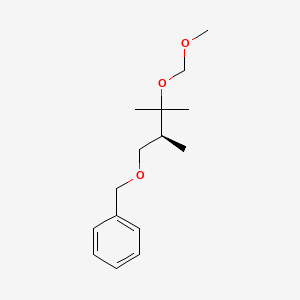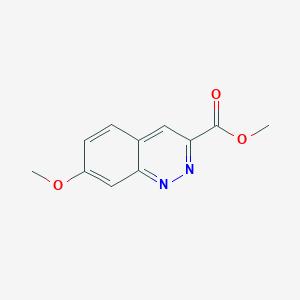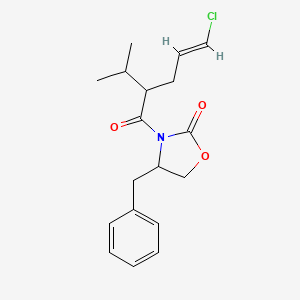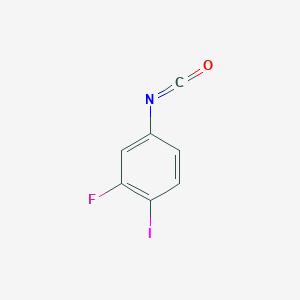
(3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-benzene is an organic compound with the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with a methoxymethoxy group and a dimethyl-butoxymethyl group. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxymethoxy-2s,3-dimethyl-butanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), benzyl chloride (C6H5CH2Cl)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted benzene derivatives
Aplicaciones Científicas De Investigación
(3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-benzene is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-toluene
- (3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-phenol
- (3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-aniline
Uniqueness
(3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C15H24O3 |
|---|---|
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
[(2S)-3-(methoxymethoxy)-2,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C15H24O3/c1-13(15(2,3)18-12-16-4)10-17-11-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3/t13-/m0/s1 |
Clave InChI |
LRNYVSCKLFJGBW-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@@H](COCC1=CC=CC=C1)C(C)(C)OCOC |
SMILES canónico |
CC(COCC1=CC=CC=C1)C(C)(C)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid](/img/structure/B12325346.png)
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)




![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)
![2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B12325387.png)



![Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12325404.png)
![8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B12325407.png)
